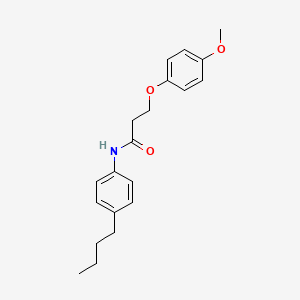![molecular formula C24H20ClN3O5 B4111098 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4111098.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide
Descripción general
Descripción
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, also known as BML-210, is a chemical compound that has been extensively studied for its pharmacological properties. BML-210 is a potent inhibitor of the transcription factor NF-κB, which is involved in the regulation of many genes that control inflammation, immunity, and cell survival.
Mecanismo De Acción
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus. This inhibits the expression of genes that are regulated by NF-κB, including those involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide in lab experiments include its high potency and specificity for NF-κB inhibition. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to have low toxicity and to be well-tolerated in animal studies. The limitations of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide include its high cost and limited availability. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide also has a short half-life in vivo, which may limit its effectiveness in some experiments.
Direcciones Futuras
Future research on N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide could focus on the development of more potent and selective inhibitors of NF-κB. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide could also be used in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Further studies could also investigate the role of NF-κB inhibition in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the use of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide in clinical trials could be explored for the treatment of inflammatory and cancerous diseases.
Aplicaciones Científicas De Investigación
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. The inhibition of NF-κB by N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes such as Bcl-2 and XIAP.
Propiedades
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c25-21-15-18(28(31)32)7-8-19(21)24(30)26-17-6-9-22(27-10-12-33-13-11-27)20(14-17)23(29)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWBYYHVIFZBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



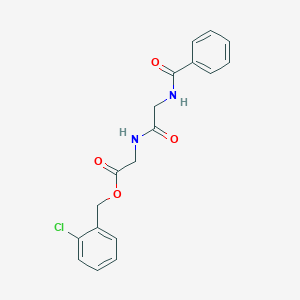
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
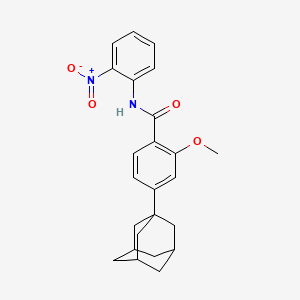

![4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4111039.png)
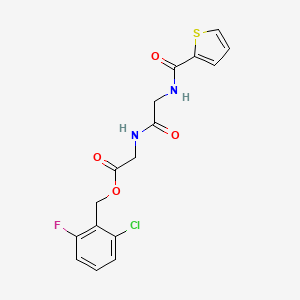
![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)
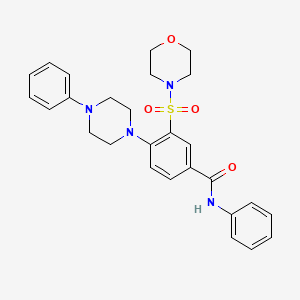
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
